6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
Overview
Description
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 6-chloro-N-(1,3-thiazol-2-yl)pyridine-2-sulfonamide
- 6-chloro-N-(1,3-thiazol-2-yl)pyridine-4-sulfonamide
Uniqueness
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom and the sulfonamide group on the pyridine ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-7-2-1-6(5-11-7)16(13,14)12-8-10-3-4-15-8/h1-5H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVCPBBHPRKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=NC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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